4-[3-(Dimethylamino)pyrrolidin-1-yl]naphthalene-1-carbonitrile
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Overview
Description
4-[3-(Dimethylamino)pyrrolidin-1-yl]naphthalene-1-carbonitrile is a complex organic compound that features a pyrrolidine ring attached to a naphthalene moiety with a carbonitrile group
Preparation Methods
The synthesis of 4-[3-(Dimethylamino)pyrrolidin-1-yl]naphthalene-1-carbonitrile typically involves the construction of the pyrrolidine ring followed by its functionalization. One common method includes the reaction of naphthalene-1-carbonitrile with a dimethylamino-substituted pyrrolidine under specific conditions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
4-[3-(Dimethylamino)pyrrolidin-1-yl]naphthalene-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biological systems due to its ability to interact with various biomolecules.
Industry: It can be used in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[3-(Dimethylamino)pyrrolidin-1-yl]naphthalene-1-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar compounds include other pyrrolidine derivatives and naphthalene-based molecules. Compared to these, 4-[3-(Dimethylamino)pyrrolidin-1-yl]naphthalene-1-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
870888-43-0 |
---|---|
Molecular Formula |
C17H19N3 |
Molecular Weight |
265.35 g/mol |
IUPAC Name |
4-[3-(dimethylamino)pyrrolidin-1-yl]naphthalene-1-carbonitrile |
InChI |
InChI=1S/C17H19N3/c1-19(2)14-9-10-20(12-14)17-8-7-13(11-18)15-5-3-4-6-16(15)17/h3-8,14H,9-10,12H2,1-2H3 |
InChI Key |
GAMBEJGEUKPDES-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CCN(C1)C2=CC=C(C3=CC=CC=C32)C#N |
Origin of Product |
United States |
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